

2,3-Dibromo-5-fluoropyridine CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-5-fluoropyridine

Cat. No.: B1324267

[Get Quote](#)

Technical Guide: 2,3-Dibromo-5-fluoropyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dibromo-5-fluoropyridine**, a key halogenated pyridine intermediate in contemporary organic synthesis. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of pharmacologically active compounds, particularly phosphodiesterase 10A (PDE10A) inhibitors. Detailed experimental procedures, safety and handling guidelines, and logical workflow diagrams are presented to support its application in research and development.

Chemical Identity and Properties

2,3-Dibromo-5-fluoropyridine is a polysubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The strategic placement of two bromine atoms and a fluorine atom offers multiple reaction sites for further chemical transformations.

Table 1: Chemical Identifiers for **2,3-Dibromo-5-fluoropyridine**

Identifier	Value
IUPAC Name	2,3-Dibromo-5-fluoropyridine
CAS Number	878207-82-0[1]
Molecular Formula	C ₅ H ₂ Br ₂ FN[2]
SMILES	FC1=CN=C(Br)C(Br)=C1[2][3]

Table 2: Physicochemical Properties of **2,3-Dibromo-5-fluoropyridine**

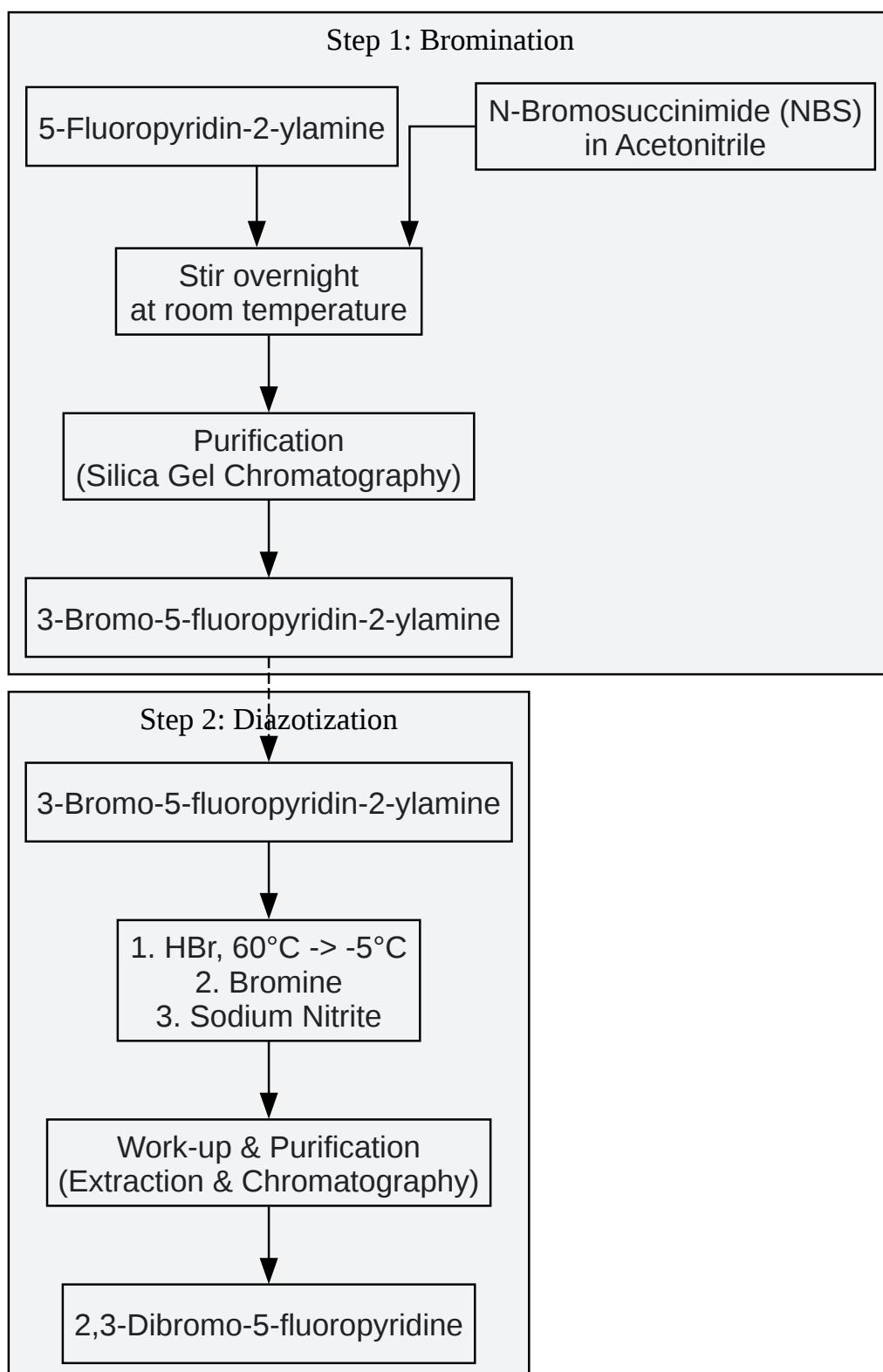
Property	Value	Source
Molecular Weight	254.88 g/mol	[3]
Appearance	Solid	[4]
Purity	Typically ≥95%	[2]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature and are typically provided on a batch-specific basis by suppliers.

Synthesis of 2,3-Dibromo-5-fluoropyridine

This compound is synthesized via a two-step process starting from 5-fluoropyridin-2-ylamine. The synthesis involves an initial bromination followed by a diazotization reaction.

Experimental Protocol


Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine

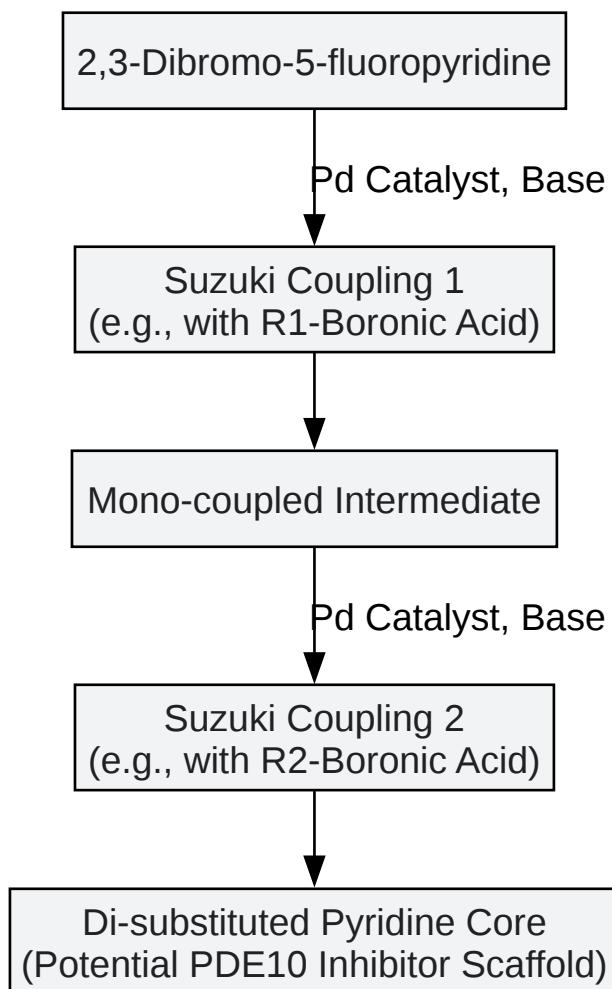
- Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoropyridin-2-ylamine (12.4g, 56.2mmol) in acetonitrile (MeCN, 200mL).
- Bromination: Slowly add N-bromosuccinimide (NBS) (10g, 56.2mmol) to the solution.
- Reaction Conditions: Stir the reaction mixture overnight at room temperature.

- **Work-up and Purification:** Upon completion, filter the solution and concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel chromatography (eluting with 10% to 20% ethyl acetate in petroleum ether) to yield 3-bromo-5-fluoropyridin-2-ylamine as a yellow solid.

Step 2: Synthesis of **2,3-Dibromo-5-fluoropyridine**

- **Reaction Setup:** Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.91g, 0.01mol) in 48% hydrobromic acid (30mL) at 60°C in a reaction vessel equipped for cooling.
- **Cooling:** Cool the solution to -5°C using an appropriate cooling bath.
- **Addition of Bromine:** Add bromine (3.24g, 0.02mol) over a period of 5 minutes.
- **Diazotization:** Slowly add a solution of sodium nitrite (1.01g, 0.02mol) in water (3mL), maintaining the reaction temperature between -5°C and 0°C.
- **Warming and Quenching:** Once the addition is complete, allow the reaction mixture to warm to 25°C. Reduce any excess bromine by adding solid sodium bisulfite.
- **Extraction:** Extract the mixture with ethyl acetate (EtOAc) (3 x 50mL).
- **Washing and Drying:** Wash the combined organic extracts with water (30mL) and brine (30mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and filter.
- **Purification:** Evaporate the filtrate under vacuum. Purify the residue by silica gel flash chromatography (eluting with 10% to 20% EtOAc in petroleum ether) to obtain **2,3-Dibromo-5-fluoropyridine** as a yellow solid.

[Click to download full resolution via product page](#)Synthesis workflow for **2,3-Dibromo-5-fluoropyridine**.


Applications in Drug Development

2,3-Dibromo-5-fluoropyridine serves as a highly functionalized building block for the synthesis of complex heterocyclic molecules. The differential reactivity of the bromine atoms at the 2- and 3-positions, coupled with the influence of the fluorine at the 5-position, allows for selective and sequential reactions, such as Suzuki-Miyaura cross-coupling.

Role as an Intermediate for PDE10A Inhibitors

Patent literature indicates that **2,3-Dibromo-5-fluoropyridine** is an intermediate in the synthesis of unsaturated nitrogen heterocyclic compounds that act as phosphodiesterase 10 (PDE10) inhibitors. PDE10A is a validated target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.

The general synthetic strategy involves using the di-bromo functionality to introduce different aryl or heteroaryl groups through sequential cross-coupling reactions. This allows for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Logical pathway for scaffold development from **2,3-Dibromo-5-fluoropyridine**.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

While a specific protocol for **2,3-Dibromo-5-fluoropyridine** is not detailed in the available literature, a general microwave-assisted procedure for similar substrates can be adapted.

- **Reactants:** To a microwave synthesis vial equipped with a stir bar, add the aryl halide (e.g., **2,3-Dibromo-5-fluoropyridine**, 1.0 equivalent), the desired boronic acid or ester (1.2 - 1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.5 - 5 mol%), and a base (e.g., K_2CO_3 , 2.0 - 3.0 equivalents).
- **Solvent:** Add a suitable solvent system, often a mixture such as 1,4-dioxane and water.

- **Inert Atmosphere:** Purge the vial with an inert gas (e.g., argon or nitrogen).
- **Microwave Irradiation:** Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety and Handling

2,3-Dibromo-5-fluoropyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear safety goggles with side-shields.
- **Hand Protection:** Wear protective, chemical-resistant gloves.
- **Skin and Body Protection:** Wear impervious clothing.

- Respiratory Protection: Use a suitable respirator in a well-ventilated area.

Handling and Storage:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2,3-Dibromo-5-fluoropyridine is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined synthesis and multiple reactive sites make it an important tool for medicinal chemists, particularly in the development of novel therapeutics targeting enzymes such as PDE10A. Adherence to strict safety protocols is essential when handling this compound. Further research into its reactivity and the publication of its detailed physicochemical and spectroscopic data would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromo-5-fluoropyridine | 878207-82-0 [chemicalbook.com]
- 2. 2,3-Dibromo-5-fluoropyridine | [frontierspecialtychemicals.com]
- 3. 878207-82-0|2,3-Dibromo-5-fluoropyridine|BLD Pharm [bldpharm.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [2,3-Dibromo-5-fluoropyridine CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324267#2-3-dibromo-5-fluoropyridine-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com